2,4,6-Triiodophenol
Overview
Description
2,4,6-Triiodophenol is a triiodinated phenol derivative that has been explored for various applications, including its potential use as a contrast medium for medical imaging. The presence of iodine atoms makes it a suitable candidate for enhancing the contrast of cancer tissues in X-ray imaging. Studies have been conducted to encapsulate 2,4,6-triiodophenol in polymer matrices to create nanoparticles that could serve as contrast agents .
Synthesis Analysis
The synthesis of compounds related to 2,4,6-triiodophenol has been reported, such as the creation of 2,4,6-tris[(4-dichloroiodo)phenoxy)]-1,3,5-triazine. This compound was synthesized in two steps starting from 2,4,6-trichloro-1,3,5-triazine and 4-iodophenol. The resulting reagent has been shown to be effective for chlorination and oxidation reactions and can be recycled, which is beneficial from a sustainability perspective .
Molecular Structure Analysis
The molecular structure of compounds similar to 2,4,6-triiodophenol, such as 2,4,6-tris(4-fluorophenoxy)-1,3,5-triazine, has been analyzed. These structures are characterized by hydrogen bonding and are part of a series of materials investigated for their nonlinear optical properties. The presence of iodine in 2,4,6-triiodophenol would likely influence its molecular interactions and crystal packing, similar to the fluorinated and methylated derivatives studied .
Chemical Reactions Analysis
The chemical behavior of phenol derivatives, including those related to 2,4,6-triiodophenol, has been studied through electrochemical oxidation. For instance, the electrochemical oxidation of 2,4,6-tri-tert-butylphenol and its derivatives has been investigated, revealing insights into the oxidation potentials and reaction products of such compounds. These findings can provide a foundation for understanding the reactivity of 2,4,6-triiodophenol under similar conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,4,6-triiodophenol can be inferred from studies on related compounds. For example, the encapsulation of 2,4,6-triiodophenol in polymer nanoparticles suggests that it has suitable characteristics for incorporation into nanoscale systems. The iodine content within these nanoparticles was found to be between 5 to 26%, which is critical for their function as contrast agents. The properties of these nanoparticles, such as morphology and iodine encapsulation efficiency, are influenced by various experimental parameters, including sonication power, polymer type, and emulsifier concentration .
Scientific Research Applications
Pharmacokinetics and Pharmacodynamics
- Pharmacokinetics of TIP : A study explored the dosing regimen for TIP, a leukotriene B4 synthesis inhibitor, focusing on its pharmacokinetics and pharmacodynamics. It was found that steady-state conditions for maximal LTB4 synthesis inhibition can be reached with oral treatment using TIP (Trocóniz et al., 2006).
Chemical and Physical Properties
- Complexation and Proton Transfer : Research on the complexation of tributylamine with TIP in various solvents revealed high stability of proton transfer species owing to the formation of homoconjugated anions (Kuc et al., 2000).
- Vibrational Spectra : A study on the vibrational spectra of TIP identified specific absorption bands useful for characterizing symmetrically-trisubstituted halophenols (Iweibo & Faniran, 1981).
Environmental and Biological Impact
- Cytotoxicity and Developmental Toxicity : TIP, along with other halophenolic disinfection byproducts, has shown cytotoxicity against human extended pluripotent stem cells in a dose-dependent manner, suggesting specific effects on human embryo development even in early stages of pregnancy (Liu et al., 2021).
- Transformation and Toxicity of TIP in Water : Another study found that 4-iodophenol transformed into TIP in the presence of monochloramine, with this transformation increasing cytotoxicity during water chloramination (Gong et al., 2017).
Medical Imaging and Contrast Agents
- Contrast Agents for Medical Imaging : Research has been conducted on encapsulating TIP in a polymer matrix to enhance the contrast of cancer tissues in x-ray imaging (El-Batta et al., 2014).
- Development of TIP Microspheres : The development of TIP-ethylcellulose-microsphere aims to increase the granularity of X-ray CT contrast agents and prevent exudation through vascular walls (Liu Rui, 2005).
Microbial Interactions
- Reductive Deiodination by Microbial Consortium : A study identified a microbial consortium capable of reductively dehalogenating TIP to 4-iodophenol, suggesting potential applications in environmental bioremediation (Oba et al., 2014).
Detection and Sensing Technologies
- Sensing Environmental Explosives : A study presented a sensing approach for 2,4,6-trinitrophenol (TNP) using amphiphilic fluorescent carbon dots, highlighting potential applications in environmental monitoring (Wang et al., 2019).
Safety And Hazards
properties
IUPAC Name |
2,4,6-triiodophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3I3O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPDZNUFNKUROY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)O)I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3I3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022080 | |
Record name | 2,4,6-Triiodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Triiodophenol | |
CAS RN |
609-23-4 | |
Record name | 2,4,6-Triiodophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=609-23-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,6-Triiodophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609234 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 609-23-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2594 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenol, 2,4,6-triiodo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,4,6-Triiodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-triiodophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.261 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4,6-TRIIODOPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RB2R81A7U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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